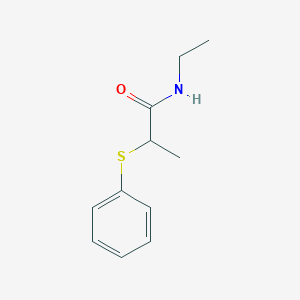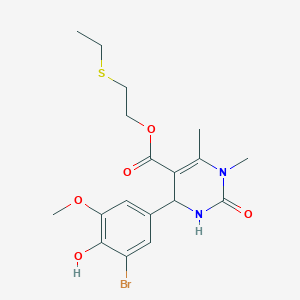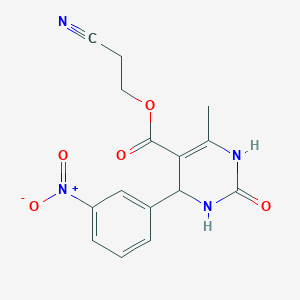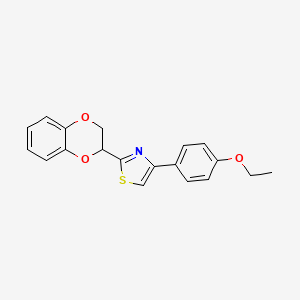![molecular formula C16H17N3O4 B5175897 2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)
2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MAIA and is a derivative of indole-3-acetic acid.
Mecanismo De Acción
The mechanism of action of MAIA involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. MAIA inhibits the activation of NF-κB, thereby reducing the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
MAIA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MAIA also reduces the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This leads to the inhibition of cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAIA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MAIA is also soluble in water, which makes it suitable for in vitro studies. However, MAIA has some limitations as well. It is a relatively new compound, and its potential side effects and toxicity are not fully understood. Further studies are needed to determine the optimal dosage and administration route for MAIA.
Direcciones Futuras
Several future directions can be explored for the use of MAIA in medicine. One potential application is the development of MAIA-based drugs for the treatment of cancer and inflammatory diseases. MAIA can also be used as a tool to study the NF-κB pathway and its role in disease development. Further studies are needed to determine the safety and efficacy of MAIA in vivo and to optimize its pharmacokinetic properties.
In conclusion, 2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide is a promising compound with potential applications in the field of medicine. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide involves the reaction of indole-3-acetic acid with morpholine and acetic anhydride. This reaction results in the formation of MAIA, which is a white crystalline powder. The purity of the synthesized MAIA can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MAIA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. MAIA has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-14(20)10-19-9-12(11-3-1-2-4-13(11)19)15(21)16(22)18-5-7-23-8-6-18/h1-4,9H,5-8,10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASOUXLFDIEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5175820.png)
![N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5175828.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5175830.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5175867.png)

![1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5175881.png)
![4-bromo-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5175883.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175889.png)


![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5175923.png)

